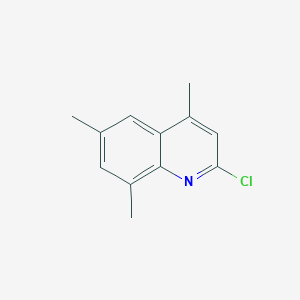

2-Chloro-4,6,8-trimethylquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4,6,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-9(3)12-10(5-7)8(2)6-11(13)14-12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELGNYILIXTHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296526 | |

| Record name | 2-chloro-4,6,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139719-24-7 | |

| Record name | 2-Chloro-4,6,8-trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139719-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-4,6,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Chloro 4,6,8 Trimethylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing haloaromatics. In the context of quinolines, the reactivity of the C2 and C4 positions towards nucleophiles is a subject of considerable interest.

Reactivity Patterns and Positional Selectivity of Chloroquinolines

However, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, while 2-chloroquinoline (B121035) shows higher reactivity towards methoxide (B1231860) ions compared to 4-chloroquinoline, it exhibits a lesser tendency for acid catalysis in reactions with amines. researchgate.net The study of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue has provided further insights into nucleophilic substitution at the C4 position, leading to a variety of 4-substituted derivatives. mdpi.com

Steric and Electronic Influence of Methyl Substituents on SNAr Pathways

The presence of methyl groups on the quinoline (B57606) ring significantly impacts the rate and mechanism of SNAr reactions. Electron-donating groups, such as methyl groups, generally decrease the rate of nucleophilic aromatic substitution by reducing the electrophilicity of the aromatic ring. masterorganicchemistry.com This effect is a reversal of the trend observed in electrophilic aromatic substitution, where electron-donating groups activate the ring. masterorganicchemistry.com

Steric hindrance from substituents can also play a crucial role. For example, the reaction of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline is significantly slower than with aniline (B41778), a phenomenon attributed to increased steric hindrance during the formation of the reaction intermediate and subsequent proton transfer. rsc.org In the case of 2-chloro-4,6,8-trimethylquinoline, the methyl groups at the C4 and C8 positions can sterically hinder the approach of a nucleophile to the C2 position, potentially slowing down the reaction rate compared to less substituted chloroquinolines.

Solvent Effects and Catalysis in Nucleophilic Substitution Processes

The choice of solvent profoundly affects the kinetics and mechanism of SNAr reactions. uchile.clrsc.org Dipolar aprotic solvents are often preferred as they can accelerate reaction rates. acsgcipr.org However, the specific interactions between the solvent, nucleophile, and substrate are complex. For instance, in reactions involving anilines, hydrogen bond-donating (HBD) solvents like methanol (B129727) can stabilize the nucleophile through hydrogen bonding, thereby reducing its reactivity compared to its free form in a solvent like dimethyl sulfoxide (B87167) (Me₂SO). nih.gov

The nature of the solvent can influence the reaction pathway. Studies on the reaction of 2,4-dinitrobenzenesulfonyl chloride with different amines have shown that the reaction with piperidine (B6355638) is favored in polar solvents capable of both donating and accepting hydrogen bonds, while the reaction with propylamine (B44156) is favored in solvents that primarily accept hydrogen bonds. uchile.clrsc.org In some cases, ionic liquids have been shown to act as catalysts in SNAr reactions. researchgate.net Furthermore, both acid and base catalysis can play a significant role in the nucleophilic substitution of chloroquinolines, and the optimal catalytic conditions can depend on the substituents present on the quinoline ring. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The mechanism generally proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.comkhanacademy.org

The presence of substituents on the aromatic ring significantly influences the rate and regioselectivity of the reaction. Activating groups, which donate electrons to the ring, increase the reaction rate and direct incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, deactivating groups withdraw electron density, slowing the reaction and directing electrophiles to the meta position. wikipedia.org In the case of this compound, the three methyl groups are activating and would be expected to direct electrophilic attack to the available positions on the carbocyclic ring. The chlorine atom, while deactivating, is also an ortho, para-director. The interplay of these electronic effects, along with steric considerations, will determine the precise location of substitution.

Cross-Coupling Reactions Involving the C-Cl Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com These reactions have been successfully applied to chloroquinolines, which, unlike many ordinary aryl chlorides, can readily participate in various coupling processes. capes.gov.br

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura Coupling, Sonogashira Coupling, Heck Reaction)

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide or triflate. libretexts.orglibretexts.org It is a widely used method for forming C-C bonds and has been applied to chloroquinolines. capes.gov.brresearchgate.net The general mechanism involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the halide follows the order I > Br > OTf >> Cl. libretexts.org Despite the lower reactivity of chlorides, successful Suzuki-Miyaura couplings of chloroquinolines have been achieved, often through the use of specialized ligands and reaction conditions. libretexts.orgresearchgate.net

| Reaction | Description | Key Features |

| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and a halide. | Versatile, tolerant of many functional groups. libretexts.orglibretexts.org |

| Sonogashira Coupling | Forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. | Typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.org |

| Heck Reaction | Forms a substituted alkene by reacting an unsaturated halide with an alkene. | The first example of a C-C bond forming reaction with a Pd(0)/Pd(II) catalytic cycle. wikipedia.org |

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between a haloarene and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net The reaction proceeds through two interconnected catalytic cycles involving palladium and copper. libretexts.org Sonogashira couplings of 2-chloroquinolines have been reported, providing access to alkynylated quinoline derivatives. researchgate.netresearchgate.net In some instances, copper-free conditions have been developed. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction was pivotal in establishing the Pd(0)/Pd(II) catalytic cycle common to many cross-coupling reactions. wikipedia.org The reaction is sensitive to steric and electronic factors, and its intramolecular variant is often more efficient. libretexts.org Chloroquinolines have been shown to be suitable substrates for Heck reactions, expanding the synthetic utility of this class of compounds. capes.gov.br

Other Transition Metal-Mediated Coupling Methodologies

The chloro group at the C2 position of the quinoline nucleus is amenable to a variety of transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. tcichemicals.com While palladium-catalyzed reactions are common, other transition metals also play a significant role in mediating these transformations. nih.gov

Copper-catalyzed reactions, for instance, have been instrumental in the synthesis of biaryl compounds through Ullmann-type couplings. chemie-brunschwig.ch Although high temperatures are often required, the use of activated copper can facilitate these reactions under milder conditions. chemie-brunschwig.ch Nickel catalysts also serve as effective alternatives to palladium for cross-coupling reactions, often exhibiting different reactivity and selectivity profiles. tcichemicals.com

The application of these methodologies to chloroquinolines allows for the introduction of a wide array of functional groups. For example, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a well-established method for the alkynylation of chloroquinolines. nih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to aminoquinolines. researchgate.net

The following table summarizes various transition metal-mediated coupling reactions applicable to chloroquinolines:

| Coupling Reaction | Catalyst System (General) | Bond Formed | Product Type |

| Suzuki-Miyaura | Pd(0) or Pd(II) complexes | C-C (aryl, vinyl) | Aryl/vinyl-substituted quinolines |

| Sonogashira | Pd(0)/Cu(I) | C-C (alkynyl) | Alkynyl-substituted quinolines |

| Heck | Pd(0) or Pd(II) complexes | C-C (alkenyl) | Alkenyl-substituted quinolines |

| Buchwald-Hartwig | Pd(0) or Pd(II) complexes | C-N | Aryl/alkylamino-quinolines |

| Ullmann | Copper | C-C (aryl) | Biaryl compounds |

This table presents generalized information for chloroquinolines and is not specific to this compound.

Regiochemical Control in Cross-Coupling of Substituted Chloroquinolines

In polyhalogenated quinolines, achieving regioselective cross-coupling is a significant synthetic challenge. The inherent electronic properties of the quinoline ring often dictate the site of reactivity. The chloro group at the C2 position is generally more susceptible to nucleophilic substitution and oxidative addition to a transition metal catalyst compared to a chloro group at other positions on the carbocyclic ring, due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov

For instance, in the case of 2,4-dichloroquinolines, palladium-catalyzed alkynylation reactions have been shown to occur with high regioselectivity at the C2 position. nih.gov This selectivity is attributed to the greater electrophilicity of the C2 position. This principle of regiochemical control is crucial for the sequential functionalization of polyhaloquinolines, enabling the synthesis of complex, highly substituted quinoline derivatives. researchgate.netnih.gov

Studies on 2,4-dibromopyridine (B189624) have shown that the relative reactivity of the halogen atoms can be influenced by the choice of catalyst and reaction conditions. researchgate.net While C2-selectivity is common, alterations to the palladium catalyst and ligands can sometimes lead to reactions at the C4 position. researchgate.netresearchgate.net In the context of this compound, the single chloro group at the reactive C2 position simplifies the issue of regioselectivity, making it a prime site for substitution.

The following table illustrates the general regioselectivity observed in the cross-coupling of dihaloquinolines and related heterocycles:

| Substrate | Catalyst/Conditions | Major Product | Reference |

| 2,4-dichloroquinazoline | Pd-catalyzed alkylation/alkynylation/arylation | 4-substituted-2-chloroquinazoline | nih.gov |

| 2,4-dichloroquinoline | Pd/C-mediated alkynylation | 2-alkynyl-4-chloroquinoline | nih.gov |

| 2,4-dibromopyridine | Pd(PPh₃)₄/TlOH or Pd₂dba₃/PCy₃/K₃PO₄ | 4-bromo-2-substituted pyridine | researchgate.net |

This table provides examples from related heterocyclic systems to illustrate the principles of regioselectivity.

Other Transformation Reactions

Cyclization and Annulation Reactions of Functionalized Quinoline Intermediates

While many synthetic routes focus on constructing the quinoline ring through cyclization, pre-existing functionalized quinolines can also serve as platforms for further annulation reactions to build more complex fused heterocyclic systems. For example, a 2-chloroquinoline-3-carbaldehyde (B1585622) can undergo condensation with a binucleophile to form a new ring fused to the quinoline core. nih.gov

One such example involves the reaction of 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid, which leads to the formation of a fused pyrrolo[3,4-b]quinolin-3-one. nih.gov This transformation proceeds through initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, followed by an intramolecular cyclization with the elimination of HCl. nih.gov Such reactions highlight the utility of functionalized chloroquinolines as building blocks for diverse heterocyclic structures. The presence of the methyl groups in this compound would likely influence the reactivity and properties of such annulated products.

Functional Group Interconversions on the Quinoline Core

The chloro group at the C2 position of this compound is a versatile handle for a variety of functional group interconversions. Beyond cross-coupling reactions, it can be displaced by a range of nucleophiles. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can then undergo further transformations, such as cyclization to form a tetrazolo[1,5-a]quinoline (B14009986) system. nih.gov

Furthermore, the chloro group can be converted to a hydroxyl group, which may exist in tautomeric equilibrium with the corresponding quinolone. youtube.com This hydroxyl group can then be used for further functionalization, such as conversion back to a chloro group using reagents like phosphorus oxychloride (POCl₃). youtube.com Other functional groups on the quinoline core can also be manipulated. For instance, a carboxylic acid group can be converted to a carbohydrazide, which can then be reacted with aldehydes to form Schiff bases. mdpi.com

The following table provides examples of functional group interconversions on the quinoline ring:

| Starting Material | Reagent(s) | Product |

| 2-chloroquinoline-3-carbaldehyde | Formamide, Formic Acid | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one |

| 2-chloroquinoline-3-carbaldehyde | Azidotrimethylsilane | Tetrazolo[1,5-a]quinoline-4-carbaldehyde |

| 2-chloro-N-phenylquinoline-3-carboxamide | AgNO₃, NaOH then H₂SO₄ | 2-chloroquinoline-3-carboxylic acid |

| 2-chloroquinoline-3-carboxylic acid methyl ester | Hydrazine (B178648) | 2-chloroquinoline-3-carbohydrazide |

This table illustrates transformations on functionalized chloroquinolines, providing insight into potential reactions for derivatives of this compound.

Derivatization and Functionalization Strategies Utilizing 2 Chloro 4,6,8 Trimethylquinoline

Synthesis of Novel Quinoline (B57606) Frameworks and Derivatives

2-Chloro-4,6,8-trimethylquinoline is a valuable building block for the synthesis of more complex quinoline-based structures. The reactivity of the chloro group, combined with potential modifications of the methyl groups or the quinoline ring itself, allows for the assembly of novel frameworks.

One key strategy involves using the 2-chloroquinoline (B121035) core to construct hybrid molecules. For instance, 2-chloroquinoline derivatives are often used in multi-step syntheses to produce larger, more complex systems. A common approach begins with the elaboration of another position on the quinoline ring, followed by the reaction of the 2-chloro group. For example, chalcones derived from 2-chloroquinoline-3-carbaldehydes react with reagents like substituted guanidine (B92328) hydrochloride to form pyrimidine (B1678525) derivatives fused or linked to the quinoline core. nih.gov This general methodology, while demonstrated on a related scaffold, illustrates a pathway where this compound could first be functionalized at one of its methyl groups (e.g., via oxidation to an aldehyde) and then used to build new heterocyclic rings, creating novel quinoline-based frameworks. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enable the direct linkage of aryl or vinyl fragments to the quinoline core by replacing the chlorine atom. lumenlearning.comscispace.com This method is a powerful tool for creating biaryl or styrenyl quinoline derivatives, significantly expanding the structural diversity accessible from the this compound starting material. scispace.com These derivatization strategies underscore the role of the parent compound as a foundational element for generating libraries of novel quinoline derivatives for various scientific applications.

Introduction of Diverse Chemical Moieties at the Chloro Position through Substitution Reactions

The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic aromatic substitution, making it a prime site for introducing a wide variety of chemical functionalities. sydney.edu.au This reactivity allows for the systematic modification of the molecule's electronic and steric properties. A broad range of nucleophiles can be employed to displace the chloride ion, leading to a diverse library of 2-substituted-4,6,8-trimethylquinolines.

Common nucleophilic substitution reactions include the introduction of oxygen, sulfur, nitrogen, and carbon-based moieties. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can subsequently be converted into a tetrazole ring, a valuable pharmacophore. rsc.org Similarly, treatment with various amines, such as piperidine (B6355638), or with hydrazine (B178648), leads to the corresponding amino and hydrazino derivatives. rsc.orgmdpi.com Thiolates (SR) can displace the chloride to form thioethers, and hydrolysis can yield the corresponding quinolinone. rsc.org

Palladium-catalyzed coupling reactions further expand the scope of accessible derivatives. lumenlearning.comyoutube.com The Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings are powerful methods for forming new carbon-carbon bonds at the C-2 position, introducing aryl, vinyl, and alkynyl groups, respectively. These reactions demonstrate the versatility of the 2-chloro group as a synthetic handle for elaborate derivatization.

Table 1: Examples of Nucleophilic Substitution Reactions at the C-2 Position

| Nucleophile/Reagent | Introduced Moiety | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Hydrazine (N₂H₄) | -NHNH₂ | Hydrazino | Nucleophilic Substitution |

| Sodium Azide (NaN₃) | -N₃ | Azido | Nucleophilic Substitution |

| Piperidine | -NC₅H₁₀ | Piperidinyl | Nucleophilic Substitution |

| Alkyl/Aryl Thiols (RSH) | -SR | Thioether | Nucleophilic Substitution |

| Hydroxide (OH⁻) | -OH | Hydroxy (Quinolinone) | Nucleophilic Substitution |

| Aryl Boronic Acid (ArB(OH)₂) + Pd Catalyst | -Ar | Aryl | Suzuki Coupling |

| Alkene (R-CH=CH₂) + Pd Catalyst | -CH=CH-R | Alkenyl/Vinyl | Heck Coupling |

Regioselective Functionalization and Modification of the Trimethyl Groups

The three methyl groups on the this compound scaffold offer additional sites for chemical modification. These groups are of the benzylic type, rendering their C-H bonds susceptible to specific chemical transformations, which can be controlled to achieve regioselectivity.

One of the most common strategies for functionalizing such methyl groups is free-radical halogenation. The use of N-Bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) allows for the selective bromination of benzylic positions to yield bromomethyl (-CH₂Br) derivatives. youtube.comlibretexts.orgyoutube.com This reaction is highly selective for benzylic hydrogens over other C-H bonds. youtube.commasterorganicchemistry.com The resulting bromomethyl group is a versatile synthetic intermediate, readily undergoing nucleophilic substitution to introduce a variety of other functionalities.

Oxidation presents another route for modifying the methyl groups. Depending on the reagent and reaction conditions, the methyl groups can be oxidized to aldehydes (-CHO) or carboxylic acids (-COOH). acs.orgyoutube.com For example, reagents like selenium dioxide are often used for the controlled oxidation to aldehydes, while stronger oxidizing agents such as hot alkaline potassium permanganate (B83412) (KMnO₄) or nickel peroxide can oxidize the methyl groups fully to carboxylic acids. tandfonline.comyoutube.com

More advanced metal-catalyzed methods have also been developed for the direct functionalization of C(sp³)–H bonds in methylquinolines. acs.orgnih.gov These reactions can create new carbon-carbon or carbon-heteroatom bonds directly from the methyl group, often under mild conditions and with high functional group tolerance, providing an efficient pathway to complex derivatives. nih.gov The specific regioselectivity among the 4-, 6-, and 8-methyl groups would depend on the electronic and steric environment of each position, allowing for potentially controlled, stepwise functionalization.

Construction of Fused and Bridged Heterocyclic Systems from this compound Precursors

The inherent reactivity of this compound makes it an excellent starting material for the construction of polycyclic heterocyclic systems where a new ring is fused to the quinoline framework. These reactions typically involve the participation of the C-2 chloro group and often a substituent at an adjacent position.

A widely employed strategy involves the reaction of the 2-chloro group with a binucleophile, a molecule containing two nucleophilic centers. For example, treatment of a 2-chloroquinoline with hydrazine hydrate (B1144303) can lead to the formation of a 2-hydrazinoquinoline (B107646) intermediate. This intermediate can then undergo intramolecular cyclization, or react with another reagent, to form a fused triazole ring, resulting in a acs.orgtandfonline.comnih.govtriazolo[4,3-a]quinoline system. researchgate.netresearchgate.net This is a robust method for creating fused N-heterocycles.

Similarly, other binucleophiles can be used to construct different fused rings. Reaction with 2-aminobenzimidazole (B67599) can yield benzo[4',5']imidazo[1',2':1,2]pyrimido[4,5-b]quinoline derivatives. researchgate.net If the this compound precursor is first modified to introduce a formyl group at the C-3 position, subsequent reactions can lead to a wider variety of fused systems, such as pyrazolo[3,4-b]quinolines, pyrrolo[3,4-b]quinolinones, and even fused azetidin-2-one (B1220530) rings. nih.govorientjchem.org These examples highlight the modularity of using 2-chloroquinolines to access complex, multi-ring structures.

Table 2: Examples of Fused Heterocyclic Systems from 2-Chloroquinoline Precursors

| Reagent(s) | Fused Ring System | Resulting Heterocycle Class |

|---|---|---|

| 1. Hydrazine Hydrate 2. Orthoesters/Acid Chlorides | Triazole | acs.orgtandfonline.comnih.govTriazolo[4,3-a]quinoline |

| Hydrazine Hydrate (in C-3 formyl derivative) | Pyrazole | Pyrazolo[3,4-b]quinoline |

| 2-Aminobenzimidazole | Pyrimidine + Imidazole | Benzoimidazopyrimido[4,5-b]quinoline |

| Formamide (B127407) (in C-3 formyl derivative) | Pyrrole | Pyrrolo[3,4-b]quinolinone |

| 1. Phenyl Hydrazine 2. Chloroacetyl Chloride (in C-3 formyl derivative) | Azetidinone (β-Lactam) | Azetidin-2-one fused quinoline |

Advanced Spectroscopic and Computational Characterization of 2 Chloro 4,6,8 Trimethylquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Chloro-4,6,8-trimethylquinoline. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, a complete assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the quinoline (B57606) core and the protons of the three methyl groups. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) are dictated by their position relative to the nitrogen atom, the chlorine atom, and the methyl groups. The methyl protons will appear as sharp singlets in the upfield region (δ 2.0-3.0 ppm). For instance, in related substituted quinolines, methyl groups at various positions exhibit characteristic singlet signals. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would show distinct signals for the nine carbons of the quinoline ring and the three methyl group carbons. Aromatic carbons typically resonate between δ 110–150 ppm. tsijournals.com The carbon atom bonded to the chlorine (C2) is expected to be significantly deshielded, appearing at a higher chemical shift. The presence of methyl groups also influences the chemical shifts of the carbons to which they are attached and the adjacent carbons.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for a definitive assignment.

COSY spectra establish correlations between protons that are coupled to each other, helping to trace the connectivity of the aromatic protons.

HSQC spectra correlate each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for substituted quinolines. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~7.2 | - |

| H-5 | ~7.8 | - |

| H-7 | ~7.5 | - |

| 4-CH₃ | ~2.6 | ~19 |

| 6-CH₃ | ~2.4 | ~21 |

| 8-CH₃ | ~2.7 | ~18 |

| C-2 | - | ~151 |

| C-3 | - | ~122 |

| C-4 | - | ~145 |

| C-4a | - | ~127 |

| C-5 | - | ~129 |

| C-6 | - | ~137 |

| C-7 | - | ~125 |

| C-8 | - | ~147 |

| C-8a | - | ~128 |

Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₂H₁₂ClN), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ that confirms its exact mass. A key feature would be the isotopic pattern for chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks: [M]⁺ (containing ³⁵Cl) and [M+2]⁺ (containing ³⁷Cl), with a relative intensity ratio of about 3:1, which is a characteristic signature for a molecule containing one chlorine atom. miamioh.edudocbrown.info

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for chloro-aromatic compounds include:

Loss of a chlorine radical: A primary fragmentation step would be the cleavage of the C-Cl bond to form an [M-Cl]⁺ ion.

Loss of a methyl radical: Fragmentation can occur via the loss of a methyl group (•CH₃) from the molecular ion, resulting in an [M-CH₃]⁺ peak.

Loss of HCl: Rearrangement reactions can lead to the elimination of a neutral hydrogen chloride (HCl) molecule, giving an [M-HCl]⁺ ion.

Ring Fragmentation: Subsequent fragmentation of the quinoline ring system can lead to smaller charged species, though the stability of the aromatic core often makes the molecular ion and initial loss fragments quite prominent.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl) | Fragment Ion | Description |

| 205 | [C₁₂H₁₂ClN]⁺ | Molecular Ion [M]⁺ |

| 207 | [C₁₂H₁₂³⁷ClN]⁺ | Isotopic Molecular Ion [M+2]⁺ |

| 190 | [C₁₂H₉ClN]⁺ | Loss of a methyl radical [M-CH₃]⁺ |

| 170 | [C₁₂H₁₂N]⁺ | Loss of a chlorine radical [M-Cl]⁺ |

| 169 | [C₁₂H₁₁N]⁺ | Loss of hydrogen chloride [M-HCl]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its aromatic and substituted structure.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are expected in the 1450-1650 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine bond stretch typically gives a strong absorption in the fingerprint region, usually between 600-800 cm⁻¹.

C-H bending: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern on the aromatic rings and appear in the 650-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic systems like quinoline have characteristic π → π* transitions. The spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would show multiple absorption bands. The substitution with a chlorine atom and three methyl groups will cause shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to the parent quinoline molecule due to their electronic effects on the π-system.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structure Elucidation

An XRD analysis would determine:

Crystal System and Space Group: This describes the symmetry and repeating unit cell of the crystal lattice. For example, related chloroquinolines often crystallize in monoclinic or triclinic systems. nih.gov

Molecular Geometry: XRD provides precise measurements of bond lengths, bond angles, and torsion angles. This allows for the direct observation of the planarity of the quinoline ring and the orientation of the substituents.

Intermolecular Interactions: In the solid state, molecules are packed together through non-covalent interactions like π-π stacking and van der Waals forces. XRD reveals the nature and geometry of these interactions, which govern the material's bulk properties. For instance, substituted quinolines often form stacked columns in the crystal lattice.

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing a deeper understanding of molecular properties that may be difficult to measure. scirp.org

Theoretical Elucidation of Molecular Geometry and Electronic Properties

DFT calculations can be used to optimize the molecular geometry of this compound in the gas phase or in solution. ijpras.com These calculations yield theoretical values for bond lengths and angles that can be compared with experimental XRD data.

Furthermore, DFT provides crucial information about the electronic properties of the molecule:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For quinoline derivatives, the HOMO is typically distributed over the bicyclic ring system, while the LUMO distribution highlights the electron-accepting regions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents. nih.gov

Energetic and Structural Characteristics of Tautomers and Conformers

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. While this compound itself does not have common prototropic tautomers, the concept is highly relevant for quinoline derivatives bearing hydroxyl or amino groups. beilstein-journals.orgfrontiersin.org For such derivatives, computational chemistry can be used to:

Calculate Relative Stabilities: Quantum mechanical calculations can determine the relative energies (and thus the equilibrium populations) of different tautomeric forms in various environments (gas phase, different solvents). researchgate.net

Analyze Transition States: The energy barrier for the interconversion between tautomers can be calculated by locating the transition state structure, providing insight into the kinetics of the tautomerization process.

For this compound, conformational analysis would primarily focus on the rotation of the methyl groups. While rotation around the C-CH₃ single bonds is generally rapid at room temperature, computational studies can determine the rotational barriers and identify the lowest-energy (most stable) conformations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides a powerful lens for understanding the intricate mechanisms of chemical reactions involving this compound and its derivatives. Through reaction pathway modeling and transition state analysis, researchers can elucidate the energetic and geometric changes that occur as reactants transform into products. This subsection details the theoretical approaches used to model these transformations and presents findings from studies on analogous systems, offering insights into the likely reactive behavior of this compound.

At the heart of reaction pathway modeling lies the exploration of the potential energy surface (PES) of a given reaction. The PES is a multidimensional surface that describes the potential energy of a system as a function of the spatial coordinates of its constituent atoms. Minima on this surface correspond to stable molecules (reactants and products), while saddle points represent transition states—the highest energy point along the minimum energy path connecting reactants and products.

Density Functional Theory (DFT) is a widely employed computational method for mapping out these reaction pathways. Specifically, hybrid functionals such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), have proven effective in providing a balance between computational cost and accuracy for organic molecules.

A primary focus of reaction pathway modeling for this compound is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile. The general mechanism for this reaction involves two key steps:

Formation of a Meisenheimer-like intermediate: The nucleophile attacks the electron-deficient C2 carbon of the quinoline ring, leading to the formation of a tetrahedral intermediate. This intermediate is a high-energy species and corresponds to a local minimum or a transition state on the PES.

Departure of the leaving group: The chloride ion is expelled from the intermediate, restoring the aromaticity of the quinoline ring and forming the final product.

Transition state theory is instrumental in understanding the kinetics of these reactions. The transition state is a critical configuration that the reacting system must pass through. The energy difference between the reactants and the transition state is known as the activation energy (ΔE‡), which is a key determinant of the reaction rate.

Computational methods are used to locate the geometry of the transition state and calculate its energy. This is typically achieved using algorithms that search for a first-order saddle point on the PES. Once located, frequency calculations are performed to confirm the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

While specific computational studies on the reaction pathways of this compound are not extensively available in the current literature, data from analogous 2-chloroquinoline (B121035) systems can provide valuable benchmarks. For instance, computational studies on the nucleophilic substitution of 2-chloroquinoline with various nucleophiles have been performed. The table below presents hypothetical activation energies for the reaction of a generic 2-chloroquinoline with different nucleophiles, based on typical values found in computational studies of similar aromatic substitution reactions.

| Nucleophile (Nu-) | Solvent | Computational Method | Basis Set | Calculated Activation Energy (ΔE‡) (kcal/mol) |

| OH- | Water (PCM) | B3LYP | 6-31+G(d) | 22.5 |

| CH3O- | Methanol (PCM) | B3LYP | 6-31+G(d) | 20.8 |

| NH3 | Gas Phase | M06-2X | 6-311+G(d,p) | 28.1 |

| F- | DMSO (PCM) | B3LYP | 6-31+G(d) | 25.3 |

Note: The data in this table is illustrative and represents typical values for SNAr reactions on chloro-substituted aza-aromatic compounds. PCM refers to the Polarizable Continuum Model for solvation.

The geometry of the transition state in these SNAr reactions is also a critical piece of information derived from computational modeling. In the transition state for the attack of a nucleophile on the C2 carbon of the quinoline ring, the C-Cl bond is partially broken, and the C-Nu bond is partially formed. The geometry around the C2 carbon is distorted from its initial trigonal planar state towards a more tetrahedral arrangement.

Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can be performed to confirm that the located transition state indeed connects the reactants and the desired products on the potential energy surface. An IRC calculation follows the reaction path downhill from the transition state, ideally leading to the reactant and product minima.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。